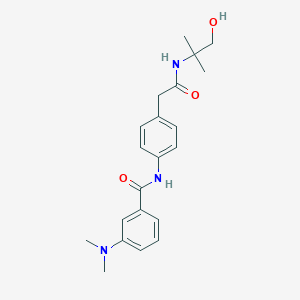
3-(dimethylamino)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(dimethylamino)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.465. The purity is usually 95%.
BenchChem offers high-quality 3-(dimethylamino)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(dimethylamino)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques : The synthesis of benzamide derivatives, including those with dimethylamino groups, often involves complex organic synthesis techniques. These compounds are synthesized for their potential biological activities, exploring their role in nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic areas. For instance, the synthesis of dimethylamino benzamide derivatives based on thiazole and thiazoline has been reported, showcasing methodologies that could be relevant for the synthesis of the compound (Lynch et al., 2006).
Biological Activities : Compounds similar in structure have been evaluated for a variety of biological activities, including anti-inflammatory properties. Certain derivatives have shown anti-inflammatory activity across specific concentration ranges, which underscores the potential pharmaceutical applications of such compounds. The exploration of these activities often aims at identifying new therapeutic agents for various diseases (Lynch et al., 2006).
Chemical Modulation and Receptor Studies
- Chemical Modulation : The chemical modulation of benzamide derivatives to differentiate between partial agonists and neutral antagonists at specific receptors is another area of interest. Such studies contribute to the understanding of the molecular basis of drug-receptor interactions and the design of drugs with desired pharmacological profiles. For example, the modulation of benzamide derivatives has been studied in the context of serotonin receptors, providing insights into the design of compounds with specific receptor activities (Lamothe et al., 1997).
Advanced Synthesis for Targeted Therapies
- Enantiomerically Pure Compounds : The development of enantiomerically pure compounds for targeted therapies is a significant area of research. The synthesis of such compounds involves advanced organic synthesis techniques to ensure high purity and specificity in biological activity. This approach is crucial for the development of drugs with fewer side effects and improved efficacy. An example includes the synthesis of enantiomerically pure compounds as potential candidates for treating conditions like benign prostatic hyperplasia (Kuo et al., 2001).
properties
IUPAC Name |
3-(dimethylamino)-N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-21(2,14-25)23-19(26)12-15-8-10-17(11-9-15)22-20(27)16-6-5-7-18(13-16)24(3)4/h5-11,13,25H,12,14H2,1-4H3,(H,22,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLGLVORJNXWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


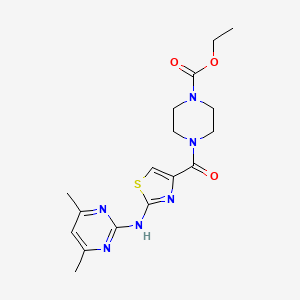
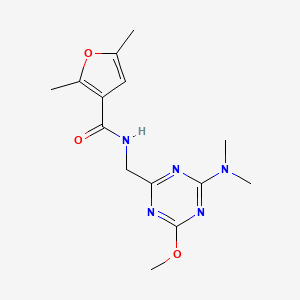


![2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2800353.png)
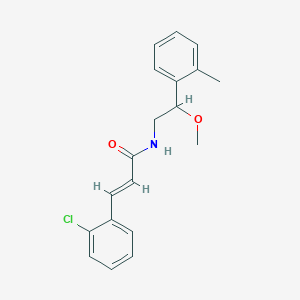

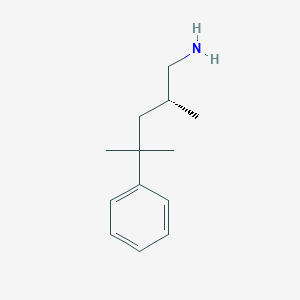
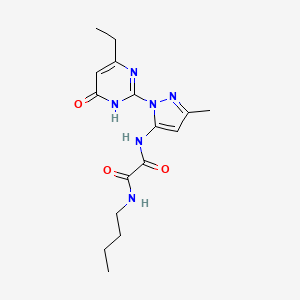
![2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile](/img/structure/B2800359.png)
![N-(3,4-difluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2800364.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2800366.png)